molecular formula C20H30N4O2 B7175218 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide

4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide

Cat. No.: B7175218
M. Wt: 358.5 g/mol
InChI Key: ATAKFPANEMETNH-UHFFFAOYSA-N
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Description

4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzyl group, a diazepane ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide typically involves multiple steps, starting with the preparation of 4-benzylpiperidine. One common method involves the catalytic hydrogenation of 4-cyanopyridine with toluene to yield 4-benzylpyridine, followed by further hydrogenation to obtain 4-benzylpiperidine . This intermediate is then reacted with appropriate reagents to introduce the diazepane and carboxamide functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as a monoamine releasing agent, selectively releasing neurotransmitters like dopamine and norepinephrine . This interaction can modulate various biochemical pathways, making it a candidate for treating conditions like depression and ADHD.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide is unique due to its combination of a piperidine ring, diazepane ring, and carboxamide group

Properties

IUPAC Name

4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c21-20(26)24-10-4-9-22(13-14-24)16-19(25)23-11-7-18(8-12-23)15-17-5-2-1-3-6-17/h1-3,5-6,18H,4,7-16H2,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAKFPANEMETNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)N)CC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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